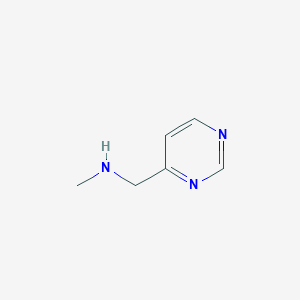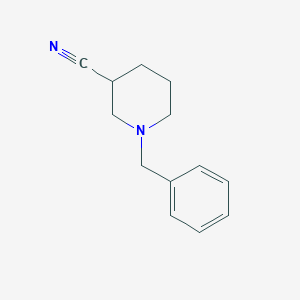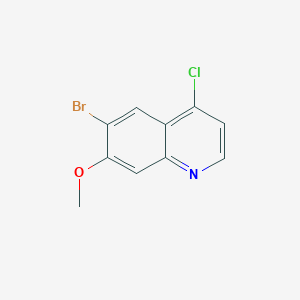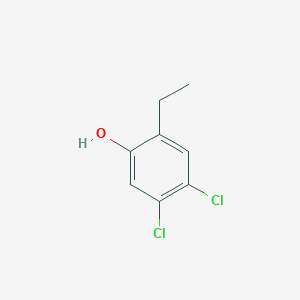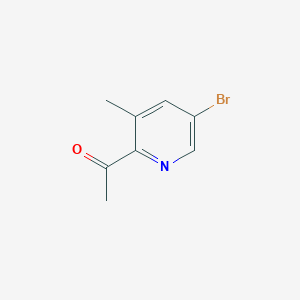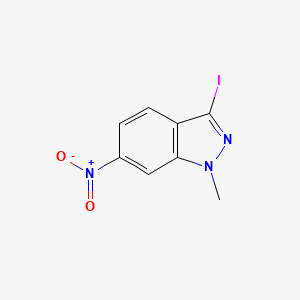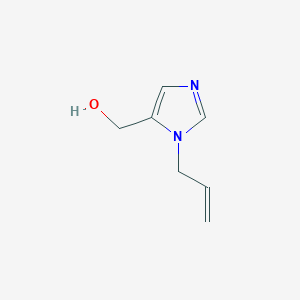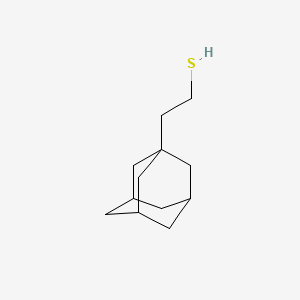
2-(1-金刚烷基)乙硫醇
描述
2-(1-Adamantyl)ethanethiol is an organic compound characterized by the presence of an adamantane moiety attached to an ethanethiol group The adamantane structure is a tricyclic hydrocarbon known for its rigidity and stability, which imparts unique properties to the compound
科学研究应用
2-(1-Adamantyl)ethanethiol has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure imparts desirable properties such as thermal stability and rigidity.
Biology: Investigated for its potential as a bioactive compound. The adamantane moiety is known for its antiviral and antimicrobial properties, making it a candidate for drug development.
Medicine: Explored for its potential use in drug delivery systems. The rigidity and stability of the adamantane structure can enhance the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings. Its stability and resistance to degradation make it suitable for demanding applications.
作用机制
Mode of Action
Biochemical Pathways
Adamantane derivatives are known to be highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . The specific pathways affected by 2-(1-Adamantyl)ethanethiol and their downstream effects require further investigation.
Result of Action
生化分析
Biochemical Properties
2-(1-Adamantyl)ethanethiol plays a significant role in biochemical reactions, particularly due to its thiol group, which can form disulfide bonds and interact with various biomolecules. It has been observed to interact with enzymes such as glutathione S-transferase, which facilitates the conjugation of glutathione to electrophilic compounds, aiding in detoxification processes. Additionally, 2-(1-Adamantyl)ethanethiol can interact with proteins containing cysteine residues, forming mixed disulfides and potentially altering protein function and activity .
Cellular Effects
2-(1-Adamantyl)ethanethiol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling molecules such as protein kinases, which play a crucial role in regulating cell growth, differentiation, and apoptosis. Furthermore, 2-(1-Adamantyl)ethanethiol can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 2-(1-Adamantyl)ethanethiol involves its ability to form covalent bonds with biomolecules, particularly through its thiol group. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, 2-(1-Adamantyl)ethanethiol can inhibit the activity of enzymes such as acetylcholinesterase by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Adamantyl)ethanethiol can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions but can undergo oxidation to form disulfides, which may alter its biological activity. Long-term exposure to 2-(1-Adamantyl)ethanethiol has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(1-Adamantyl)ethanethiol vary with different dosages in animal models. At low doses, it has been observed to exert protective effects against oxidative stress and inflammation, while at higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent .
Metabolic Pathways
2-(1-Adamantyl)ethanethiol is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and glutathione S-transferases. These interactions facilitate the biotransformation of the compound into more water-soluble metabolites, which can be excreted from the body. The metabolic pathways of 2-(1-Adamantyl)ethanethiol also involve the formation of disulfides and other oxidation products, which can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-(1-Adamantyl)ethanethiol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. Once inside the cell, 2-(1-Adamantyl)ethanethiol can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(1-Adamantyl)ethanethiol is influenced by its interactions with targeting signals and post-translational modifications. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of 2-(1-Adamantyl)ethanethiol can affect its activity and function, as it may interact with different sets of biomolecules in each compartment, leading to distinct biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)ethanethiol typically involves the reaction of 1-adamantyl bromide with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
1-Adamantyl bromide+EthanethiolNaH2-(1-Adamantyl)ethanethiol+NaBr
Industrial Production Methods: In an industrial setting, the production of 2-(1-Adamantyl)ethanethiol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods and environmentally friendly approaches are being explored to minimize waste and reduce environmental impact.
Types of Reactions:
Oxidation: 2-(1-Adamantyl)ethanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The compound can be reduced to form the corresponding adamantyl ethane derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, allowing for the introduction of various functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Adamantyl ethane derivatives.
Substitution: Various functionalized adamantyl ethanethiol derivatives.
相似化合物的比较
1-Adamantylmethanethiol: Similar structure but with a methanethiol group instead of ethanethiol.
2-(1-Adamantyl)ethanol: Contains a hydroxyl group instead of a thiol group.
1-Adamantylamine: Features an amine group attached to the adamantane moiety.
Uniqueness: 2-(1-Adamantyl)ethanethiol is unique due to the presence of both the adamantane structure and the thiol group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity. Compared to its analogs, it offers a balance of rigidity and functional group versatility, making it valuable for a wide range of applications.
属性
IUPAC Name |
2-(1-adamantyl)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRUBVVPBPUYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629738 | |
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-04-6 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


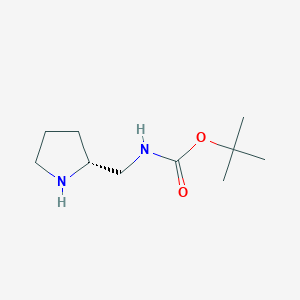

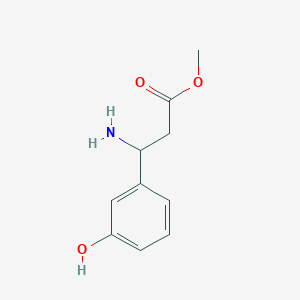
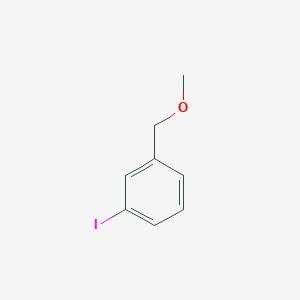
![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)
